Cas no 2640821-28-7 (3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide)

3,4-Diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is a synthetic benzamide derivative with potential applications in medicinal chemistry and drug discovery. Its structure incorporates a thiophene-pyrazole core linked to a diethoxy-substituted benzamide moiety, suggesting utility as a bioactive scaffold or intermediate. The compound’s design may offer advantages in modulating specific biological targets due to its hybrid heterocyclic architecture, which combines electron-rich aromatic systems with flexible ethoxy side chains. Such features could enhance solubility or binding affinity in pharmacological contexts. Further research is warranted to explore its precise mechanisms and applications. The compound’s synthetic route and purity are critical for reproducibility in experimental settings.
3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide structure
2640821-28-7 structure
Product name:3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide
CAS No:2640821-28-7
MF:C21H25N3O3S
Molecular Weight:399.506503820419
CID:5341312

3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide 化学的及び物理的性質

名前と識別子

    • 3,4-Diethoxy-N-[2-[5-(1-methyl-1H-pyrazol-4-yl)-2-thienyl]ethyl]benzamide
    • 3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide
    • インチ: 1S/C21H25N3O3S/c1-4-26-18-8-6-15(12-19(18)27-5-2)21(25)22-11-10-17-7-9-20(28-17)16-13-23-24(3)14-16/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,22,25)
    • InChIKey: AWSSCHPLIJHYDV-UHFFFAOYSA-N
    • SMILES: C(NCCC1SC(C2=CN(C)N=C2)=CC=1)(=O)C1=CC=C(OCC)C(OCC)=C1

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 573.7±50.0 °C(Predicted)
  • 酸度系数(pKa): 14.12±0.46(Predicted)

3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6520-5321-1mg
3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
2640821-28-7
1mg
$54.0 2023-09-08
Life Chemicals
F6520-5321-3mg
3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
2640821-28-7
3mg
$63.0 2023-09-08
Life Chemicals
F6520-5321-2μmol
3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
2640821-28-7
2μmol
$57.0 2023-09-08
Life Chemicals
F6520-5321-5mg
3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
2640821-28-7
5mg
$69.0 2023-09-08
Life Chemicals
F6520-5321-10mg
3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
2640821-28-7
10mg
$79.0 2023-09-08
Life Chemicals
F6520-5321-20mg
3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
2640821-28-7
20mg
$99.0 2023-09-08
Life Chemicals
F6520-5321-25mg
3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
2640821-28-7
25mg
$109.0 2023-09-08
Life Chemicals
F6520-5321-40mg
3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
2640821-28-7
40mg
$140.0 2023-09-08
Life Chemicals
F6520-5321-30mg
3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
2640821-28-7
30mg
$119.0 2023-09-08
Life Chemicals
F6520-5321-50mg
3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
2640821-28-7
50mg
$160.0 2023-09-08

3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide 関連文献

3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamideに関する追加情報

3,4-Diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide: A Comprehensive Overview

3,4-Diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide, also known by its CAS Registry Number CAS No. 2640821-28-7, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of this compound is characterized by a benzamide core, which is substituted with diethoxy groups at the 3 and 4 positions of the benzene ring. This substitution pattern is significant as it may influence the compound's pharmacokinetic properties, such as absorption and distribution. The benzamide moiety is further connected to a thiophene ring via an ethyl group, which introduces additional complexity and potential for bioactivity.

The thiophene ring in this compound is substituted with a 1-methylpyrazole group at the 5-position. Pyrazoles are known for their versatility in medicinal chemistry, often contributing to the compound's ability to interact with various biological targets. The methyl substitution on the pyrazole ring may enhance stability or alter the electronic properties of the molecule, potentially influencing its binding affinity to target proteins.

Recent studies have focused on the synthesis and characterization of this compound, with researchers exploring various synthetic pathways to optimize its production. One notable approach involves the use of coupling reactions to assemble the molecule from smaller fragments, ensuring high yields and purity. These advancements have made it possible to scale up production for preclinical studies.

In terms of biological activity, 3,4-Diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide has shown promise in several assays targeting enzymes and receptors implicated in diseases such as cancer and inflammation. For instance, preliminary results indicate that this compound may inhibit certain kinases involved in cell proliferation, suggesting its potential as an anticancer agent.

Moreover, investigations into its pharmacokinetic profile have revealed favorable properties, including moderate solubility and bioavailability. These characteristics are crucial for developing drugs that can be administered orally or through other routes without requiring complex delivery systems.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have provided insights into how it interacts with target proteins, identifying key residues that contribute to binding affinity. Such information is invaluable for guiding further optimization efforts aimed at improving efficacy and reducing off-target effects.

In conclusion, CAS No. 2640821-28-7, or 3,4-Diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide, represents a compelling candidate for drug development due to its unique structure and demonstrated biological activity. As research continues to uncover its full potential, this compound holds promise for advancing therapeutic interventions in various disease areas.

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